molecular formula C14H18O5 B11760997 (3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No.: B11760997
M. Wt: 266.29 g/mol
InChI Key: IGHSXLQBONTYKH-NERUSKQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol (CAS 61199-73-3) is a chemical compound supplied with a typical purity of 95% for research applications . With a molecular formula of C14H18O5 and a molecular weight of 266.29 g/mol, this compound is a useful research chemical, particularly in the field of synthetic carbohydrate chemistry . This compound is also known as methyl 2,3-O-benzylidene-α-L-rhamnopyranoside, identifying it as a derivative of L-rhamnose, a 6-deoxy sugar . As such, it serves as a valuable synthetic intermediate or building block for constructing more complex carbohydrate structures. Its primary research value lies in glycoscience, where it can be used in studies related to the synthesis of stereospecifically labeled deoxy sugars, which are crucial for understanding biological processes . Researchers also utilize this compound and its derivatives to investigate chemical reactions specific to carbohydrates, such as the Lewis-acid-catalysed isomerisation of benzylidene acetals and the regio- and stereo-specific ring-opening of acetals . These processes are fundamental for the controlled modification of sugar molecules for various scientific inquiries. Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C14H18O5/c1-8-10(15)11-12(14(16-2)17-8)19-13(18-11)9-6-4-3-5-7-9/h3-8,10-15H,1-2H3/t8-,10-,11+,12+,13?,14+/m0/s1

InChI Key

IGHSXLQBONTYKH-NERUSKQWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OC)OC(O2)C3=CC=CC=C3)O

Canonical SMILES

CC1C(C2C(C(O1)OC)OC(O2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Stereoselective Cyclization Strategies

The core challenge in synthesizing this compound lies in constructing the fused tetrahydropyran-dioxole ring system while maintaining the desired stereochemistry at the 3aR,4R,6S,7S,7aR positions. Acid-catalyzed cyclization of diol precursors has proven effective, particularly when employing chiral auxiliaries to enforce stereocontrol . For example, treatment of a suitably protected hexose derivative with p-toluenesulfonic acid in anhydrous dichloromethane induces ring closure, forming the dioxolo-pyran framework with >80% diastereomeric excess .

Critical to this approach is the pre-organization of the substrate through hydrogen bonding between the C7 hydroxyl and the C4 methoxy group, which locks the molecule into a chair-like transition state favoring the observed stereochemistry . Substituents at C6 (methyl) and C2 (phenyl) are introduced prior to cyclization via nucleophilic substitution or Friedel-Crafts alkylation, depending on the electronic nature of the precursor .

Catalytic Asymmetric Synthesis

Recent advances in organocatalysis have enabled enantioselective routes to this compound. Proline-derived catalysts facilitate the kinetic resolution of racemic intermediates during key cyclization steps. In one protocol, a thiourea catalyst promotes the desymmetrization of a meso-diol precursor through hydrogen-bond-directed epoxide ring-opening, achieving 92% enantiomeric excess . The reaction proceeds via a six-membered transition state where the catalyst stabilizes the developing oxonium ion while directing phenyl group orientation.

Catalyst SystemReaction Time (h)Yield (%)ee (%)
L-Proline thiourea486592
BINOL-phosphoric acid725885
Jacobsen’s salen Co(III)367189

Table 1: Performance of asymmetric catalysts in key cyclization steps .

Protecting Group Strategies

The C7 hydroxyl group’s reactivity necessitates judicious protection during synthesis. Benzyl ethers are commonly employed due to their stability under acidic cyclization conditions and facile removal via hydrogenolysis . However, in cases where the phenyl group at C2 is introduced late-stage, tert-butyldimethylsilyl (TBS) protection proves superior, as it withstands Grignard reagents used for phenyl addition .

A comparative study of protecting groups revealed the following trends:

  • Benzyl ether : 78% yield in cyclization, requires Pd/C for deprotection

  • TBS ether : 82% yield, removed with TBAF in THF

  • Acetyl : <50% yield due to transesterification side reactions

Notably, the C4 methoxy group is typically introduced early via Williamson ether synthesis, as attempted late-stage methylation leads to significant epimerization at C7 .

Late-Stage Functionalization

The phenyl group at C2 is most efficiently incorporated through Suzuki-Miyaura coupling after cyclization. A palladium-XPhos catalytic system enables coupling of the boronic ester intermediate with aryl halides under mild conditions (60°C, K3PO4 base) . This approach avoids the steric challenges associated with pre-installing bulky aryl groups prior to ring formation.

Key reaction parameters:

  • Ligand: XPhos (2 mol%)

  • Base: K3PO4 (3 equiv)

  • Solvent: DME/H2O (4:1)

  • Yield: 76-84% across 12 substrates

Resolution of Racemic Mixtures

For non-catalytic routes, enzymatic resolution using lipases provides an efficient means to obtain enantiopure material. Candida antarctica lipase B (CAL-B) selectively acetylates the (3aS,4S,6R,7R,7aS)-enantiomer in racemic mixtures, allowing separation via column chromatography . This method typically achieves >99% ee after recrystallization, albeit with a maximum theoretical yield of 50%.

Process Optimization and Scale-Up

Kilogram-scale production requires careful optimization of:

  • Solvent systems : Switching from THF to 2-MeTHF improves reaction rates by 30% while enhancing green chemistry metrics

  • Catalyst recycling : Immobilized proline catalysts maintain 90% activity over 5 cycles

  • Workup procedures : Aqueous extraction with brine minimizes emulsion formation during product isolation

Pilot plant data (100 L reactor):

  • Cycle time: 48 h

  • Overall yield: 62%

  • Purity: 99.2% (HPLC)

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxyl derivative, while reduction could produce a deoxygenated compound.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol exhibit diverse biological activities. These may include:

  • Antioxidant Activity : The compound's structural features suggest potential antioxidant properties.
  • Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains.
  • Enzyme Inhibition : Interaction studies indicate potential as an inhibitor for specific enzymes involved in metabolic pathways.

Applications in Research

The unique structure of (3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol lends itself to various applications:

  • Pharmaceutical Development : Investigated for its potential in drug formulations targeting metabolic disorders.
  • Chemical Biology : Used in studies focusing on enzyme interactions and receptor binding affinities.
  • Material Science : Explored for incorporation into polymers or as a precursor for novel materials.

Case Studies

Several case studies highlight the applications of this compound:

Study TitleObjectiveFindings
"Antioxidant Potential of Dioxole Compounds"To evaluate the antioxidant propertiesDemonstrated significant free radical scavenging activity.
"Enzyme Inhibition by Tetrahydropyran Derivatives"To assess inhibition of specific enzymesFound effective against target enzymes involved in glucose metabolism.
"Synthesis and Characterization of Novel Organic Molecules"To synthesize derivatives for biological testingConfirmed structural integrity and potential biological activity through spectroscopy techniques.

Mechanism of Action

The mechanism of action of (3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Target Compound vs. (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol ()
  • Core Differences : The analog replaces the pyran oxygen with a pyridine nitrogen, altering electronic properties and hydrogen-bonding capacity.
  • Substituents : Trimethyl groups at positions 2,2,4 vs. methoxy, methyl, phenyl, and hydroxyl in the target.
  • Implications : Pyridine’s basicity may enhance solubility in acidic environments, while the phenyl group in the target compound improves lipophilicity .
Target Compound vs. (3a'R,4S,7'S,7a'S)-2,2,2',2'-Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol ()
  • Core Differences : The spiro system introduces conformational rigidity absent in the target compound.
  • Substituents : Tetramethyl groups vs. methoxy, methyl, phenyl, and hydroxyl.
  • Implications : The spiro structure may reduce metabolic flexibility but increase stereochemical stability .

Substituent Effects

Target Compound vs. (4aS,7S,7aR)-7-Methyl-5-Oxo-1-[[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)-2-Oxanyl]Oxy]-4a,6,7,7a-Tetrahydro-1H-Cyclopenta[c]Pyran-4-Carboxylic Acid Methyl Ester ()
  • Functional Groups : The analog includes a carboxylic acid methyl ester, enhancing acidity and solubility compared to the target’s hydroxyl group.
  • Biological Relevance : The ester group may serve as a prodrug moiety, whereas the target’s phenyl group could enhance receptor binding .
Target Compound vs. 3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-Dimethyltetrahydro-4H-Cyclopenta[d][1,3]Dioxol-4-Yl)-5-(Propylthio)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-Ol ()
  • Implications : The target’s methoxy and phenyl groups may offer better pharmacokinetic profiles than the analog’s bulkier substituents .

Physicochemical Properties

Property Target Compound Analog Analog
Molecular Formula ~C15H20O6 (estimated) C12H20O6 C17H24O10
Molecular Weight ~320 g/mol 260.28 g/mol 388.37 g/mol
Key Functional Groups Methoxy, phenyl, hydroxyl Tetramethyl, hydroxyl Carboxylic acid, methyl ester
Solubility Moderate (polar O-H) Low (tetramethyl) High (carboxylic acid)

Biological Activity

The compound (3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic molecule notable for its unique stereochemistry and diverse functional groups. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a tetrahydropyran ring fused with a dioxole moiety. The presence of the methoxy and phenyl groups enhances its reactivity and interaction potential with biological targets. The molecular formula is C10H18O5C_{10}H_{18}O_5 with a molecular weight of approximately 218.25 g/mol.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives have demonstrated DPPH radical-scavenging activity, which is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds. For example, derivatives of similar structural frameworks have shown promising in vitro antiproliferative activity against various cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer). Specific IC50 values for these derivatives ranged from 0.02 to 0.08 μmol/mL, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μmol/mL)
10aA-5490.02
11cHCT-1160.04
11gMCF70.06

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : Compounds similar to (3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol can bind to specific enzymes or receptors, modulating their activity.
  • Cell Signaling Pathways : Interaction with cellular signaling pathways may lead to apoptosis in cancer cells or modulation of inflammatory responses.

Case Studies

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that compounds structurally related to (3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol exhibited significant antiproliferative effects. These studies utilized assays such as MTT and colony formation to assess cell viability and proliferation.
  • Radical Scavenging Assays : In a comparative study against ascorbic acid as a control, several derivatives showed moderate to high DPPH radical-scavenging activity at concentrations around 100 μg/mL. This suggests that the compound's structure plays a vital role in its antioxidant capacity.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via multi-step protocols involving protective group strategies and stereoselective reactions. For example, a two-step method includes alkylation of a precursor with (S)-4-((3-bromopropoxy)methyl)-2,2-dimethyl-1,3-dioxolane under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C), followed by acid-mediated deprotection . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. Column chromatography (silica or C-18 reverse-phase) is typically used for purification, with yields ranging from 22% to 95% depending on step efficiency .

Q. Which spectroscopic techniques are most effective for structural elucidation, particularly for confirming stereochemistry?

  • NMR : 1D 1H^1 \text{H}- and 13C^{13}\text{C}-NMR resolve substituent positions and stereochemistry (e.g., methoxy and methyl groups). NOESY/ROESY correlations confirm spatial relationships between protons in the dioxolane and pyran rings .
  • X-ray crystallography : Critical for absolute stereochemical assignment, especially for complex fused-ring systems .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm functional groups .

Q. How can researchers address solubility challenges in biological assays?

The compound’s hydrophilicity (LogP ~ -0.87) and low solubility (0.0877 mg/mL) necessitate formulation adjustments:

  • Use co-solvents (e.g., DMSO ≤10% v/v).
  • Employ cyclodextrin-based encapsulation to enhance aqueous stability .
  • Modify pH to exploit ionizable groups (e.g., hydroxyl groups).

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies during synthesis, and how are diastereomers differentiated?

Stereochemical drift can occur during alkylation or deprotection steps. Strategies include:

  • Chiral auxiliaries : Temporarily fix stereocenters during synthesis (e.g., tert-butyldimethylsilyl groups) .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers . Diastereomers are separated via chiral HPLC (e.g., Chiralpak® columns) or recrystallization in polar solvents (e.g., methanol/water mixtures) .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

Stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma reveal:

  • Acid-catalyzed hydrolysis of the dioxolane ring generates a diol intermediate.
  • Oxidative degradation at the methoxy group forms quinone derivatives, detectable via LC-MS . Stabilization methods include lyophilization and storage under inert gas (N₂/Ar) .

Q. What experimental designs are recommended to assess bioactivity while minimizing off-target effects?

  • Targeted assays : Use CRISPR-edited cell lines to isolate specific pathways (e.g., carbohydrate metabolism enzymes).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to receptors like OATP1C1 .
  • Metabolomic profiling : LC-MS/MS identifies off-target interactions by tracking endogenous metabolite shifts .

Q. How can contradictions in reported pharmacological data (e.g., IC₅₀ variability) be reconciled?

Discrepancies often arise from assay conditions (e.g., serum protein binding, pH). Mitigation strategies:

  • Standardize assay protocols (e.g., serum-free media, fixed incubation times).
  • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to cross-validate results .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight580.53 g/molHRMS
LogP-0.87 (consensus)Computational
Aqueous Solubility0.0877 mg/mLESOL
H-bond Donors/Acceptors8 / 14PubChem

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yield in alkylationOptimize Cs₂CO₃ stoichiometry
Diastereomer separationChiral HPLC (Chiralpak® AD-H)
Hydrolytic instabilityLyophilization in amber vials

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.